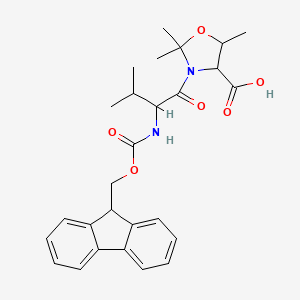
(4S,5R)-3-(N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. It is a modified peptide that includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), threonine (Thr), and a pseudo-proline (Psi(Me,Me)pro) residue. This compound is particularly useful in peptide synthesis due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the amino group of the amino acids during the synthesis process. The pseudo-proline residue is introduced to enhance the solubility and reduce aggregation of the peptide during synthesis.
Industrial Production Methods
Industrial production of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: These reactions can modify the side chains of the amino acids within the peptide.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions are typically longer peptide chains with specific sequences, which can be further modified or used in various applications.
Applications De Recherche Scientifique
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pseudo-proline residue helps to improve the solubility and reduce aggregation of the peptide, facilitating the synthesis of longer and more complex peptides. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Thr-OH: Similar but lacks the pseudo-proline residue, which may result in different solubility and aggregation properties.
Fmoc-Val-Thr(OMe)-OH: Contains a methoxy group instead of the pseudo-proline residue.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OMe: Similar structure but with a methoxy group at the C-terminus instead of a hydroxyl group.
Uniqueness
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its solubility and reduces aggregation during synthesis. This makes it particularly useful for synthesizing longer and more complex peptides compared to its similar counterparts .
Propriétés
Formule moléculaire |
C27H32N2O6 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32) |
Clé InChI |
OPMOLWFENHTLNA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


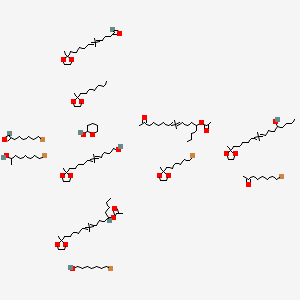
![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
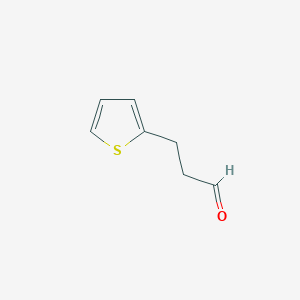
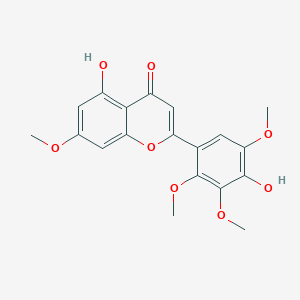
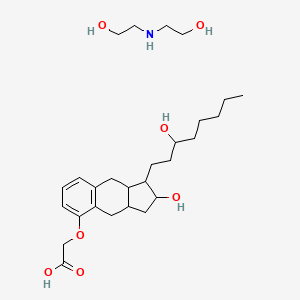
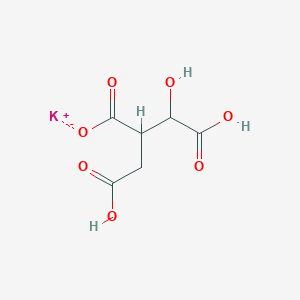
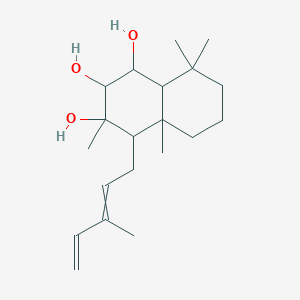
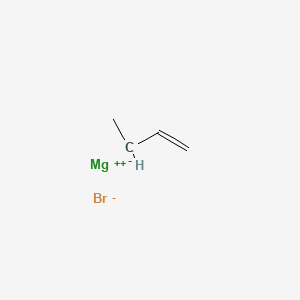
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)


![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
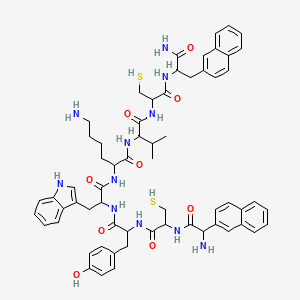
![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
